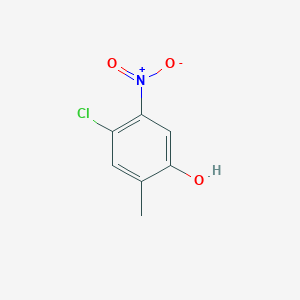

4-クロロ-2-メチル-5-ニトロフェノール

概要

説明

4-Chloro-2-methyl-5-nitrophenol is an organic compound that belongs to the class of nitrophenols. It is characterized by the presence of a chloro group, a methyl group, and a nitro group attached to a phenol ring. This compound is known for its applications in various fields, including pharmaceuticals, dyes, and pesticides.

科学的研究の応用

4-Chloro-2-methyl-5-nitrophenol has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: It is studied for its potential effects on biological systems and its role in biochemical pathways.

Medicine: It is investigated for its potential use in pharmaceuticals and as a precursor for drug synthesis.

Industry: It is used in the production of dyes, pesticides, and other industrial chemicals.

作用機序

Target of Action

It’s known that similar compounds interact with various enzymes and proteins within the cell, affecting their function .

Mode of Action

The mode of action involves a series of biochemical reactions. The compound undergoes nitroreduction, where the nitro group is reduced to an amino group . This reaction is catalyzed by specific enzymes, such as 4C2NP reductase . The resulting product, 4-chloro-2-aminophenol (4C2AP), can then undergo further transformations .

Biochemical Pathways

The degradation of 4-Chloro-2-methyl-5-nitrophenol appears to involve the 1,2,4-benzenetriol pathway . This pathway involves the conversion of 4C2NP to 4C2AP, followed by further transformations .

Pharmacokinetics

It’s known that similar compounds can be absorbed and distributed within the organism, metabolized via specific biochemical pathways, and eventually excreted .

Result of Action

The result of the action of 4-Chloro-2-methyl-5-nitrophenol is the transformation of the compound into different metabolites, such as 4C2AP . These metabolites can have different properties and effects on the organism.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Chloro-2-methyl-5-nitrophenol. For instance, the degradation of this compound by specific bacteria was found to be faster in non-sterilized soil than in sterilized soil . This suggests that the presence of other microorganisms and environmental components can enhance the degradation process .

生化学分析

Biochemical Properties

Studies on similar compounds, such as 2-chloro-4-nitrophenol, have shown that certain bacteria can degrade these compounds via specific biochemical pathways . The degradation process involves several enzymes, including a two-component FAD-dependent monooxygenase and a 1,2-dioxygenase . These enzymes catalyze the conversion of the nitrophenol compound to other intermediates, which are further degraded .

Cellular Effects

Nitrophenol compounds are generally known to be toxic and can have various effects on cellular processes . They can influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Studies on similar compounds suggest that they exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Studies on similar compounds suggest that the effects of these compounds can change over time, potentially due to the compound’s stability, degradation, and long-term effects on cellular function .

Metabolic Pathways

Similar compounds such as 2-chloro-4-nitrophenol are known to be metabolized by certain bacteria via specific biochemical pathways .

Transport and Distribution

Similar compounds are known to interact with various transporters and binding proteins .

Subcellular Localization

Similar compounds are known to be directed to specific compartments or organelles based on certain targeting signals or post-translational modifications .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-2-methyl-5-nitrophenol typically involves the nitration of 4-chloro-2-methylphenol. The process can be summarized as follows:

Nitration: 4-Chloro-2-methylphenol is nitrated using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out at a controlled temperature to ensure the selective nitration at the 5-position of the phenol ring.

Purification: The resulting product is purified through recrystallization or other suitable methods to obtain pure 4-Chloro-2-methyl-5-nitrophenol.

Industrial Production Methods

In industrial settings, the production of 4-Chloro-2-methyl-5-nitrophenol may involve the use of more efficient and scalable methods. One such method involves the nitration of 4-chloro-2-methylphenylsulphonate, followed by the elimination of the sulphonyl radical under acidic or alkaline conditions .

化学反応の分析

Types of Reactions

4-Chloro-2-methyl-5-nitrophenol undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

Reduction: The reduction of 4-Chloro-2-methyl-5-nitrophenol yields 4-chloro-2-methyl-5-aminophenol.

Substitution: Substitution reactions can yield various derivatives depending on the nucleophile used.

類似化合物との比較

4-Chloro-2-methyl-5-nitrophenol can be compared with other nitrophenols such as:

- 2-Chloro-4-nitrophenol

- 2-Chloro-5-nitrophenol

- 2,6-Dichloro-4-nitrophenol

These compounds share similar structural features but differ in the position and number of substituents on the phenol ring. The unique combination of chloro, methyl, and nitro groups in 4-Chloro-2-methyl-5-nitrophenol gives it distinct chemical properties and reactivity .

特性

IUPAC Name |

4-chloro-2-methyl-5-nitrophenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO3/c1-4-2-5(8)6(9(11)12)3-7(4)10/h2-3,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MODINVZWKNCELC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1O)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-3-[3-(4-Butoxy-3-fluorophenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B2448993.png)

![N'-[(1Z)-[4-(dimethylamino)phenyl]methylidene]-2-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B2448997.png)

![2-((2-methyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(o-tolyl)propanamide](/img/structure/B2448998.png)

![Methyl 3-[(4-bromophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2449000.png)

![2-({1-[2-(azepan-1-yl)-2-oxoethyl]-1H-indol-3-yl}sulfanyl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2449001.png)

![N-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]octadecanamide](/img/structure/B2449002.png)

![N-[cyano(2,3-dichlorophenyl)methyl]-2-[(5-methyl-1,2-oxazol-3-yl)oxy]acetamide](/img/structure/B2449003.png)

![Benzamide, 2-methyl-N-[4-(2-naphthyl)-2-thiazolyl]-](/img/structure/B2449012.png)